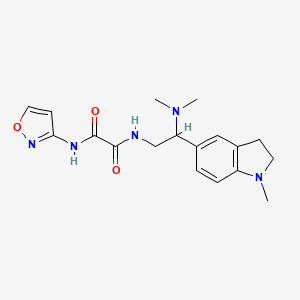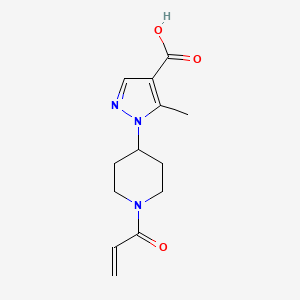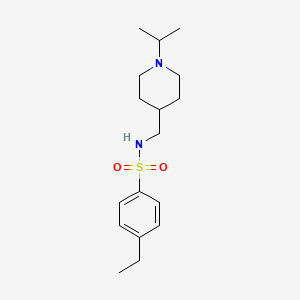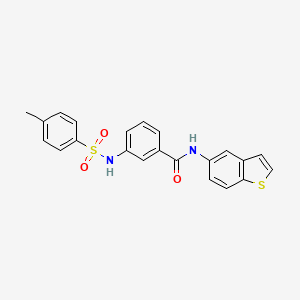![molecular formula C17H19N3O B2557318 N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide CAS No. 2061138-07-4](/img/structure/B2557318.png)
N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide” is a compound that contains a benzamide group attached to a pyrrolidine ring and an amino group. The benzamide group consists of a benzene ring attached to an amide group (-CONH2), and the pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide” would be characterized by the presence of a benzamide group, a pyrrolidine ring, and an amino group. The benzamide group is planar due to the conjugation of the amide group with the benzene ring. The pyrrolidine ring is a saturated five-membered ring, which provides some flexibility to the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The amino group (-NH2) can participate in acid-base reactions, nucleophilic substitutions, or redox reactions. The amide group in the benzamide moiety can undergo hydrolysis, reduction, or reactions with organometallic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide” would depend on the characteristics of its functional groups. For example, the presence of the polar amide and amino groups would likely make the compound soluble in polar solvents .Applications De Recherche Scientifique
Cancer Research and Antitumor Activities
N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide derivatives have shown significant promise in cancer research, particularly as histone deacetylase (HDAC) inhibitors. For example, MGCD0103, a compound closely related to the chemical structure , has demonstrated potent antitumor activity both in vitro and in vivo, with promising clinical trial results as an anticancer drug (Zhou et al., 2008). These inhibitors play a critical role in blocking cancer cell proliferation and inducing apoptosis, highlighting their potential in developing new cancer therapies.
Drug Development and Analysis
In the realm of pharmaceutical development and quality control, derivatives of N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide have been utilized in analytical methodologies. For instance, nonaqueous capillary electrophoresis has been applied for the separation and analysis of imatinib mesylate and related substances, demonstrating the importance of these compounds in ensuring the purity and efficacy of pharmaceuticals (Ye et al., 2012).
Material Science Applications
The chemical versatility of N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide derivatives extends into material science, where they contribute to the synthesis of novel compounds with potential technological applications. For example, the development of photosensitive poly(benzoxazole) precursors for advanced polymer materials showcases the role of these compounds in creating new materials with specific light-responsive properties (Ebara et al., 2003).
Safety and Hazards
The safety and hazards associated with “N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide” would depend on its specific physical and chemical properties. Generally, compounds containing amide and amino groups should be handled with care as they can be irritants and potentially harmful if ingested or inhaled .
Orientations Futures
Propriétés
IUPAC Name |
N-(5-amino-2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-14-8-9-16(20-10-4-5-11-20)15(12-14)19-17(21)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11,18H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRJQAXHHIWMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2557237.png)
![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2557238.png)





![4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2557250.png)

![N-(3-chlorophenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2557255.png)


